Cas no 2172603-70-0 (1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid)

1-メチル-5-(2-メチルブチル)-1H-1,2,4-トリアゾール-3-カルボン酸は、1,2,4-トリアゾール骨格を有する有機化合物です。その分子構造は、カルボキシル基とアルキル鎖を組み合わせた特徴的な設計を持ち、高い化学的安定性と反応性を兼ね備えています。この化合物は、医薬品中間体や農薬開発における重要なビルディングブロックとしての応用が期待されます。特に、トリアゾール環の特性により、生体活性物質の合成において優れた選択性を示す可能性があります。また、その適度な極性と溶解性は、有機合成反応における取り扱いやすさを向上させます。

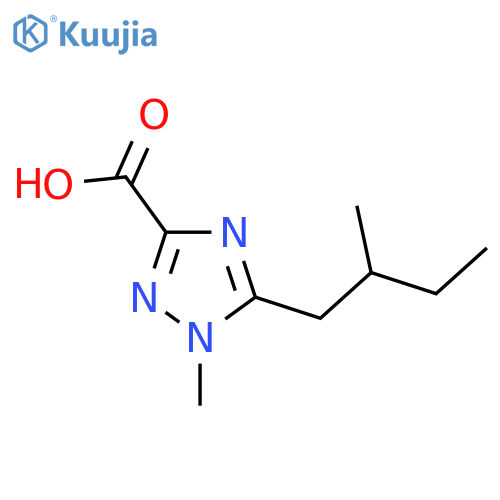

2172603-70-0 structure

商品名:1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid

- EN300-1590950

- 2172603-70-0

-

- インチ: 1S/C9H15N3O2/c1-4-6(2)5-7-10-8(9(13)14)11-12(7)3/h6H,4-5H2,1-3H3,(H,13,14)

- InChIKey: FYWOHOKEPQTGOA-UHFFFAOYSA-N

- ほほえんだ: OC(C1=NN(C)C(CC(C)CC)=N1)=O

計算された属性

- せいみつぶんしりょう: 197.116426730g/mol

- どういたいしつりょう: 197.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 68Ų

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1590950-0.1g |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 0.1g |

$1269.0 | 2023-06-04 | ||

| Enamine | EN300-1590950-0.25g |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 0.25g |

$1328.0 | 2023-06-04 | ||

| Enamine | EN300-1590950-2.5g |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 2.5g |

$2828.0 | 2023-06-04 | ||

| Enamine | EN300-1590950-0.05g |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 0.05g |

$1212.0 | 2023-06-04 | ||

| Enamine | EN300-1590950-50mg |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 50mg |

$1212.0 | 2023-09-23 | ||

| Enamine | EN300-1590950-5.0g |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 5g |

$4184.0 | 2023-06-04 | ||

| Enamine | EN300-1590950-10.0g |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 10g |

$6205.0 | 2023-06-04 | ||

| Enamine | EN300-1590950-250mg |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 250mg |

$1328.0 | 2023-09-23 | ||

| Enamine | EN300-1590950-5000mg |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 5000mg |

$4184.0 | 2023-09-23 | ||

| Enamine | EN300-1590950-1000mg |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |

2172603-70-0 | 1000mg |

$1442.0 | 2023-09-23 |

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2172603-70-0 (1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量